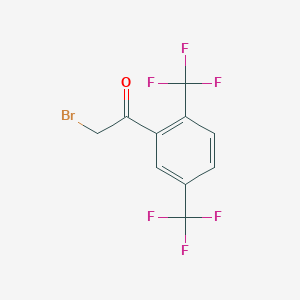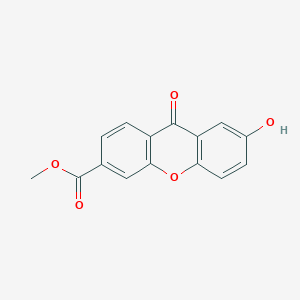
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and this particular compound features a methyl ester group at the carboxylate position. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the formation of the xanthone core, followed by esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of xanthone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or Lewis acids may be used to improve reaction efficiency .
化学反応の分析
Types of Reactions: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated or nitrated xanthone derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate involves its interaction with cellular pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB and MAPK.
類似化合物との比較
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 8-hydroxy-3-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
Comparison: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant and anti-inflammatory properties, making it a valuable compound for targeted research and applications .
特性
CAS番号 |
89216-74-0 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
methyl 7-hydroxy-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H10O5/c1-19-15(18)8-2-4-10-13(6-8)20-12-5-3-9(16)7-11(12)14(10)17/h2-7,16H,1H3 |
InChIキー |
SHEJPKPVJCOFLD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)

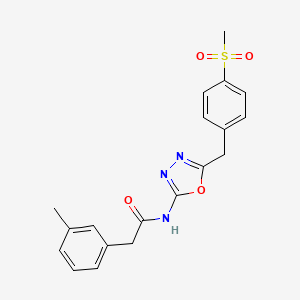

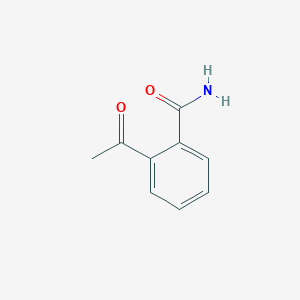

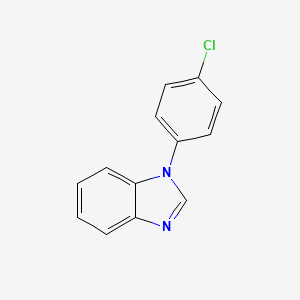

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
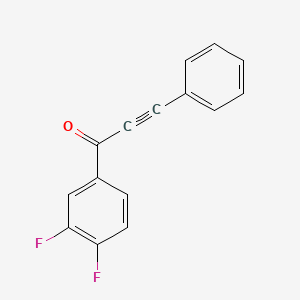

![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
